molecular formula C13H12FNO4S2 B10916848 Ethyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate

Ethyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate

Cat. No.: B10916848
M. Wt: 329.4 g/mol
InChI Key: ZYUJMPVGTSQVDA-UHFFFAOYSA-N
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Description

ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE is an organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a fluorinated thiophene ring and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide linkage: This step involves the reaction of 5-fluoro-2-thiophenesulfonyl chloride with 4-aminobenzoic acid under basic conditions to form the sulfonamide intermediate.

    Esterification: The intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorinated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}BENZOATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 4-{[(5-METHYL-2-THIENYL)SULFONYL]AMINO}BENZOATE: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in ETHYL 4-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C13H12FNO4S2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C13H12FNO4S2/c1-2-19-13(16)9-3-5-10(6-4-9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3

InChI Key

ZYUJMPVGTSQVDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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